REACTION_CXSMILES
|
CN1C([C:7]2[CH:17]=[CH:16][C:10]3[CH2:11][CH2:12][NH:13][CH2:14][CH2:15][C:9]=3[CH:8]=2)=CC(C)=N1.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[NH:13]1[C:14]2[CH:15]=[CH:9][CH:8]=[CH:7][C:17]=2[CH:16]=[CH:10][CH:11]=[CH:12]1
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Name
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7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
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Quantity
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0.37 g
|
Type
|
reactant
|
Smiles
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CN1N=C(C=C1C1=CC2=C(CCNCC2)C=C1)C
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Name
|
|
Quantity
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0.3 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
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Type
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ADDITION
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Details
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after which time aqueous saturated NaHCO3 (10 mL) was added
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted twice with diethyl ether (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |